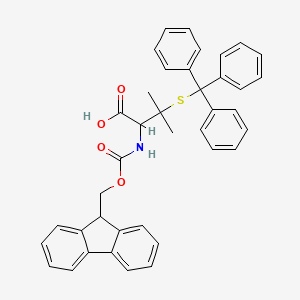
Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is often used in peptide synthesis due to its unique structural properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group. These protecting groups help in the selective deprotection and coupling reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH typically involves multiple steps, starting from the basic amino acid cysteine. The process includes:
Protection of the Amino Group: The amino group of cysteine is protected using the Fmoc group. This is usually achieved by reacting cysteine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of Dimethyl Groups: The beta,beta-dimethyl groups are introduced through alkylation reactions.
Protection of the Thiol Group: The thiol group is protected using the Trt group, which is introduced by reacting the intermediate compound with trityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to ensure uniformity and high yield.
Purification: The compound is purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Trt groups can be selectively removed under specific conditions. Fmoc is typically removed using piperidine, while Trt is removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Trt removal.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is used in the synthesis of complex peptides and proteins. Its unique protecting groups allow for selective reactions, making it a valuable tool in peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of their functions.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mecanismo De Acción
The mechanism of action of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt groups protect the amino and thiol groups, respectively, allowing for selective reactions. Once incorporated into a peptide, the protecting groups are removed, and the peptide can interact with its target molecules. The beta,beta-dimethyl groups provide steric hindrance, influencing the peptide’s conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH but lacks the beta,beta-dimethyl groups.
Fmoc-beta,beta-dimethyl-L-Cys(Trt)-OH: The L-enantiomer of the compound, which has different stereochemistry.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group for the thiol group instead of Trt.
Uniqueness
This compound is unique due to the presence of beta,beta-dimethyl groups, which provide additional steric hindrance and influence the peptide’s conformation. This makes it particularly useful in the synthesis of peptides with specific structural requirements.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)
![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
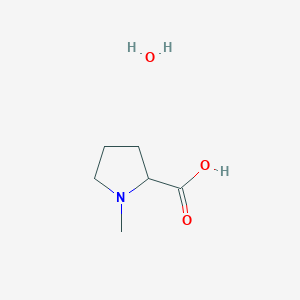

![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
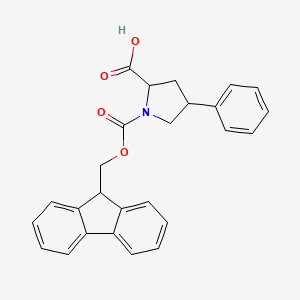
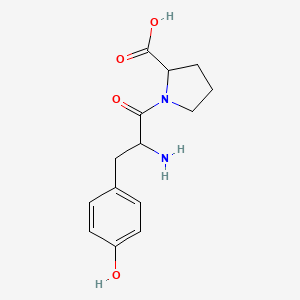
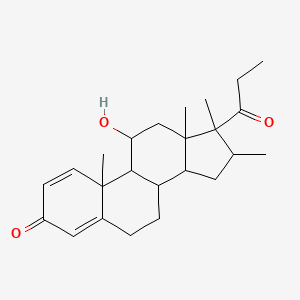
![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
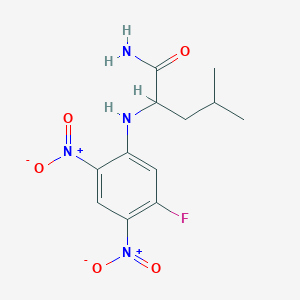
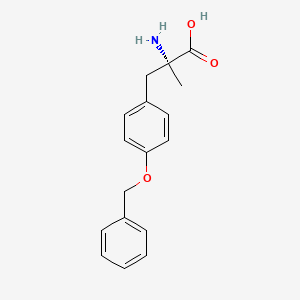
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
